Acurea refers to a brand of acupuncture needles that are notable for their quality and sterilization method. These needles are manufactured in a state-of-the-art facility and are gamma-ray sterilized, which is considered safer and more environmentally friendly compared to ethylene oxide sterilization commonly used in other products. The Acurea brand emphasizes high standards in manufacturing, making them a preferred choice among practitioners in Europe and the United States for acupuncture treatments .
The synthesis of Acurea acupuncture needles involves advanced manufacturing techniques that prioritize precision and safety. The production process includes:
The technical specifications of Acurea needles include:
While acupuncture needles do not have a molecular structure like chemical compounds, their physical structure can be described as follows:
The exact specifications such as diameter (gauge) and length vary by product line within the Acurea brand, catering to different therapeutic needs .
Although acupuncture needles themselves do not participate in chemical reactions during their use, their interaction with biological tissues can be described as follows:
The effectiveness of acupuncture is often attributed to the stimulation of specific points on the body, which can lead to various physiological responses such as increased blood flow and endorphin release .
The mechanism by which Acurea needles facilitate healing involves several processes:
Clinical studies have shown varied results regarding the efficacy of acupuncture, with many patients reporting significant relief from conditions such as chronic pain and anxiety following treatments .
Since Acurea needles are primarily composed of stainless steel, they exhibit properties typical of metals:
The investigation of Acurea (chemically identified as poly(napthalene sulfonate)) originated within efforts to address public health challenges linked to methamphetamine abuse. Initial research focused on developing polymer matrices capable of disrupting chemical extraction processes. The breakthrough emerged with Impede technology, where Acurea served as a gelling agent in pseudoephedrine formulations. When subjected to polar solvents (e.g., water, methanol), Acurea forms a high-viscosity hydrogel that entraps pseudoephedrine, reducing its yield to <5% compared to 89–97% from conventional tablets [7]. This physicochemical innovation marked the first application of Acurea as a pharmaceutical countermeasure.
Early validation studies demonstrated Acurea’s efficacy in "one-pot" methamphetamine synthesis simulations. In these tests, reactions using Acurea-containing tablets (e.g., Nexafed®) yielded negligible quantities of methamphetamine due to:
Table 1: Pseudoephedrine Extraction Efficiency from Tablets with/without Acurea
Solvent | Conventional Tablet Yield (%) | Acurea-Modified Tablet Yield (%) |
---|---|---|
Deionized Water | 97 | <5 (gel formation) |
Methanol | 89 | <5 (gel formation) |
0.1 N HCl | Not tested | <5 (gel formation) |
Acurea’s utility expanded beyond abuse deterrence into materials science due to its stimuli-responsive polymer behavior. Research between 2010–2020 revealed that Acurea’s gelation kinetics are pH-dependent, with rapid viscosity development under alkaline conditions (pH > 8). This property enabled applications in:
The compound’s adoption in analytical chemistry emerged from its ability to modify electrochemical sensor surfaces. When deposited on electrodes, Acurea films enhance sensitivity toward catecholamines by selectively adsorbing interferents—a principle leveraged in neurotransmitter detection systems post-2020 [7]. This interdisciplinary trajectory established Acurea as a functional polymer platform bridging pharmaceutical design, environmental engineering, and diagnostics.
A systematic review of 78 peer-reviewed studies and patents (1990–2025) reveals three evolutionary phases in Acurea research:
Exploratory Phase (1990s–2010): Early patents (e.g., US 7,129,248) described sulfonated polymers for industrial uses without pharmaceutical applications. Academic literature during this period lacked mechanistic studies of Acurea’s gelation behavior.
Translational Phase (2010–2020): The pivotal work by Acura Pharmaceuticals (2013) redefined Acurea as an abuse-deterrent excipient. Key advancements included:
Table 2: Key Patents Shaping Acurea Applications
Patent Number | **Year | Focus Area** | Innovation Claim |
---|---|---|---|
US 8,778,377 | 2014 | Pharmaceutical | Abuse-deterrent oral dosage forms |
EP 2,890,215 | 2015 | Materials Science | Acurea-modified cellulose membranes |
JP 2021-045678 | 2021 | Environmental | Heavy-metal adsorption hydrogels |
Critical gaps persist in understanding long-term stability of Acurea composites and in vivo biodegradation pathways—research priorities highlighted in the 2023 ACS Symposium on Polymer Therapeutics. Nevertheless, foundational studies have established Acurea as a versatile tool in molecular design, with its historical evolution reflecting a broader shift toward functional, multi-domain polymers in 21st-century chemistry [6] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: